Methyl 2-nitrophenylcarbamate
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Overview
Description
Methyl 2-nitrophenylcarbamate is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.1601 g/mol . It is also known as carbanilic acid, o-nitro-, methyl ester. This compound is characterized by the presence of a carbamate group attached to a 2-nitrophenyl ring, making it a significant molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-nitrophenylcarbamate can be synthesized through the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction typically yields 2-(2-nitrophenyl)acrylate in good yield (85%).
Industrial Production Methods
Industrial production methods for carbamic acid, (2-nitrophenyl)-, methyl ester often involve the use of commercially available starting materials and reagents. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitrophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 2-aminophenyl carbamate.
Reduction: Formation of 2-nitrophenyl carboxylic acid.
Substitution: Formation of various substituted phenyl carbamates.
Scientific Research Applications
Methyl 2-nitrophenylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (2-nitrophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-nitrophenyl)-, ethyl ester
- Carbamic acid, (2-nitrophenyl)-, propyl ester
- Carbamic acid, (2-nitrophenyl)-, butyl ester
Uniqueness
Methyl 2-nitrophenylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the nitro group and the methyl ester group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
13725-30-9 |
---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
methyl N-(2-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)9-6-4-2-3-5-7(6)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
WOOLAWXOCLBPTI-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
13725-30-9 | |
Synonyms |
N-(2-Nitrophenyl)carbamic acid methyl ester |
Origin of Product |
United States |
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